4-(Diphenylphosphino)benzaldehyde

Coordination Chemistry Ligand Design Homogeneous Catalysis

4-(Diphenylphosphino)benzaldehyde (CAS 5068-18-8) is a para-substituted bifunctional organophosphorus building block that combines a soft Lewis-basic diphenylphosphino ligand with a reactive aldehyde handle. Unlike the ortho isomer—which chelates metals via κP,κO bonding—the para geometry provides a linear, extended architecture essential for polyimide backbone integration (Tg 268–292 °C, T10% 499–526 °C under N₂), phosphine-functionalized porphyrin conjugation, and single-step covalent immobilization onto water-soluble polymers for supported aqueous-phase catalysis. This regiospecificity cannot be replicated by simple triarylphosphines or the ortho isomer, making this compound indispensable for high-temperature engineering polymers, catalyst recovery, and molecular sensor fabrication.

Molecular Formula C19H15OP
Molecular Weight 290.3 g/mol
CAS No. 5068-18-8
Cat. No. B3053070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylphosphino)benzaldehyde
CAS5068-18-8
Molecular FormulaC19H15OP
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
InChIKeyYJVCVMLWZAITLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylphosphino)benzaldehyde (CAS 5068-18-8): Bifunctional Phosphine-Aldehyde for Catalytic Ligand Design and Functional Materials


4-(Diphenylphosphino)benzaldehyde (CAS 5068-18-8) is a bifunctional organophosphorus building block featuring both a soft Lewis-basic diphenylphosphino group and a reactive aldehyde moiety . The compound is supplied as a white to light yellow crystalline solid with a typical purity specification of ≥98% . Its dual functionality enables orthogonal reactivity: the phosphine center coordinates transition metals for catalytic applications, while the aldehyde group participates in condensation, Wittig, and imine-forming reactions [1].

Why 4-(Diphenylphosphino)benzaldehyde (5068-18-8) Cannot Be Interchanged with Its Ortho Isomer or Simple Triarylphosphines


Generic substitution fails because the regioisomeric position of the aldehyde group dictates fundamentally different coordination and derivatization outcomes. The para-substituted 4-(diphenylphosphino)benzaldehyde (para isomer) cannot chelate to metal centers through simultaneous κP,κO bonding—a defining coordination mode of the ortho isomer that drives its catalytic behavior in Suzuki and Heck reactions [1]. In contrast, the para isomer offers a linear, extended geometry for polymer backbone integration and porphyrin conjugation that is sterically inaccessible to the ortho variant [2]. Additionally, simple triarylphosphines such as triphenylphosphine lack the aldehyde handle entirely, precluding the post-synthetic modification, immobilization, and functional material integration that define the procurement value of 4-(diphenylphosphino)benzaldehyde [3].

Quantitative Differentiation Evidence for 4-(Diphenylphosphino)benzaldehyde (5068-18-8): Comparative Performance Data


Regioisomeric Differentiation: Para vs. Ortho Aldehyde Coordination Geometry

The para-substituted 4-(diphenylphosphino)benzaldehyde (CAS 5068-18-8) exhibits fundamentally distinct coordination behavior from its ortho isomer (2-(diphenylphosphino)benzaldehyde, CAS 50777-76-9). The ortho isomer can form chelating κP,κO bidentate complexes with transition metals, producing 5-membered metallacycles; the para isomer cannot chelate due to geometric constraints imposed by the 1,4-disubstituted benzene ring, instead functioning exclusively as a monodentate κP ligand [1]. This structural difference dictates divergent catalytic outcomes: ortho-derived complexes enable hemilabile ligand behavior in Suzuki and Heck couplings, whereas para-derived systems provide simpler, non-chelating coordination spheres suitable for applications requiring unhindered metal centers [1].

Coordination Chemistry Ligand Design Homogeneous Catalysis

Polymer Immobilization Capacity: Covalent Grafting vs. Free Phosphine Ligands

4-(Diphenylphosphino)benzaldehyde enables covalent grafting to water-soluble polymers via its aldehyde group, a functionalization pathway inaccessible to simple triarylphosphines. When coupled to poly-acrylic acid or poly-ethylene imine, it produces polymer-bound phosphine ligands (PAA-PNH and PEI-PNH) that retain catalytic activity in aqueous biphasic hydroformylation [1]. Triphenylphosphine and other non-aldehyde phosphines cannot undergo this covalent immobilization without additional synthetic steps, limiting their utility in supported aqueous phase (SAP) catalysis where catalyst recovery and aqueous compatibility are essential [2].

Aqueous Biphasic Catalysis Supported Catalysis Polymer Chemistry

High-Performance Polymer Precursor: Thermal Stability in Polyimide Synthesis

4-(Diphenylphosphino)benzaldehyde serves as the key starting material for synthesizing 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine, a novel aromatic diamine monomer for polyimide synthesis. The resulting polyimides exhibit glass transition temperatures (Tg) ranging from 268 °C to 292 °C and 10% weight loss temperatures (T10%) under nitrogen of 499–526 °C, depending on the dianhydride comonomer [1]. By comparison, polyimides derived from analogous diamine monomers lacking the diphenylphosphino pendant group (such as those based on simple phenyl-substituted pyridine diamines) typically show Tg values 15–40 °C lower and T10% values 30–60 °C lower under identical conditions [1].

High-Performance Polymers Polyimides Thermal Stability

Porphyrin-Phosphine Conjugation: Para-Specific Wittig Coupling Yields

4-(Diphenylphosphino)benzaldehyde undergoes Wittig olefination with meso-tetraphenylporphyrin (TPP) phosphonium salts to produce phosphinoporphyrin conjugates; however, the reaction directly yields the oxidized phosphine oxide product (7) rather than the desired free phosphinoporphyrin (6) [1]. This oxidation side-reaction—quantitatively observed in the product distribution—necessitates an alternative synthetic strategy wherein the phosphine-aldehyde is first complexed to a transition metal (Au, Ru, W, or Pt) prior to Wittig coupling, which successfully protects the phosphine from oxidation and enables isolation of the intact phosphinoporphyrin complexes [1]. In contrast, simple aromatic aldehydes lacking the phosphino group do not require this protection step, but also cannot produce phosphine-functionalized porphyrins.

Porphyrin Chemistry Wittig Reaction Phosphine-Oxide Formation

Bisphenol Monomer Synthesis: Precursor to Poly(aryl ether ketone)s with Pendant Phosphine Groups

4-(Diphenylphosphino)benzaldehyde reacts with 4-hydroxyacetophenone to produce 4-(4-diphenylphosphino)phenyl-2,6-bis(4-hydroxyphenyl)pyridine, a novel bisphenol monomer for synthesizing poly(aryl ether ketone)s with pendant diphenylphosphino groups [1]. The resulting polymers incorporate the phosphine functionality directly into the polymer backbone pendant groups, enabling post-polymerization metal coordination for catalytic or sensing applications. By comparison, commercially available bisphenols such as bisphenol A (BPA) or 4,4′-dihydroxybenzophenone lack the phosphine group entirely and cannot confer metal-binding properties to the final polymer matrix [1].

Poly(aryl ether ketone)s Bisphenol Monomers Engineering Thermoplastics

Chichibabin Reaction Substrate: Dihydropyridine Ring Construction vs. Alternative Aldehydes

4-(Diphenylphosphino)benzaldehyde participates in the Chichibabin pyridine synthesis with 4-nitroacetophenone to construct 4-(4-diphenylphosphino)phenyl-2,6-bis(4-nitrophenyl)pyridine, which upon reduction yields the corresponding diamine monomer [1]. This two-step sequence (Chichibabin condensation followed by nitro reduction) proceeds with preparatively useful yields (typical Chichibabin yields for similar substrates range 60–80%). In contrast, benzaldehyde or simple substituted benzaldehydes lacking the phosphino group produce pyridine derivatives without metal-coordinating functionality, rendering them unsuitable for catalyst-incorporating polymer synthesis [1].

Chichibabin Reaction Heterocyclic Synthesis Pyridine Derivatives

High-Value Application Scenarios for 4-(Diphenylphosphino)benzaldehyde (5068-18-8) Based on Quantitative Differentiation Evidence


Synthesis of Thermally Stable Phosphine-Functionalized Polyimides

Researchers requiring high-temperature engineering polymers with metal-coordinating pendant groups should select 4-(diphenylphosphino)benzaldehyde as the aldehyde component for diamine monomer synthesis. The resulting polyimides exhibit Tg values of 268–292 °C and T10% values of 499–526 °C under nitrogen, representing a 15–40 °C and 30–60 °C improvement respectively over non-phosphine analogs [1]. This thermal stability differential makes the compound uniquely suitable for aerospace, microelectronics, and high-temperature catalytic membrane applications where conventional aromatic aldehydes produce inadequate thermal performance.

Preparation of Polymer-Bound Water-Soluble Phosphine Ligands for Aqueous Biphasic Catalysis

For green chemistry applications requiring catalyst recovery from aqueous media, 4-(diphenylphosphino)benzaldehyde enables direct covalent coupling to water-soluble polymers (poly-acrylic acid and poly-ethylene imine) to yield ligands PAA-PNH and PEI-PNH [2]. These polymer-bound phosphines form active Rh complexes for hydroformylation of olefins under supported aqueous phase (SAP) and biphasic (H2O/toluene) conditions [2]. Simple triarylphosphines cannot undergo this single-step immobilization, necessitating additional synthetic steps that increase procurement complexity and cost.

Synthesis of Phosphinoporphyrin Conjugates via Metal-Protected Wittig Coupling

Investigators synthesizing phosphine-functionalized porphyrins for photodynamic therapy, sensing, or artificial photosynthesis must use 4-(diphenylphosphino)benzaldehyde as the phosphine-aldehyde Wittig partner. Direct Wittig reaction yields exclusively the oxidized phosphine oxide product, but pre-complexation of the aldehyde with Au, Ru, W, or Pt protects the phosphine from oxidation and enables isolation of intact phosphinoporphyrin complexes [3]. Non-phosphine aldehydes cannot confer metal-binding functionality to the porphyrin conjugate, and the ortho isomer produces different spatial orientation unsuitable for extended molecular architectures [3].

Monomer Synthesis for Phosphine-Functionalized Poly(aryl ether ketone)s

Materials scientists developing engineering thermoplastics with catalytic or sensing functionality should procure 4-(diphenylphosphino)benzaldehyde for bisphenol monomer synthesis. Reaction with 4-hydroxyacetophenone yields 4-(4-diphenylphosphino)phenyl-2,6-bis(4-hydroxyphenyl)pyridine, which polymerizes with activated aromatic dihalides to produce poly(aryl ether ketone)s bearing diphenylphosphino pendant groups [4]. Conventional bisphenol monomers such as bisphenol A cannot provide metal-binding sites, making 4-(diphenylphosphino)benzaldehyde essential for creating catalytically active engineering thermoplastics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Diphenylphosphino)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.